4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol
Description
4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol is a structurally complex heterocyclic compound characterized by a 1,2,4-oxadiazole core fused with a substituted pyridine ring and a nitrophenol moiety. The molecule features multiple functional groups, including chlorine, methyl, methoxy, and nitro substituents, which confer unique electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to the bioactivity often associated with 1,2,4-oxadiazoles, such as antimicrobial, antiviral, and pesticidal effects. Its synthesis typically involves cycloaddition or condensation reactions, though specific protocols for this derivative remain proprietary or underreported in public literature .
Properties
IUPAC Name |
4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O5/c1-6-11(14(18)19-7(2)12(6)17)15-20-16(27-21-15)8-4-9(22(24)25)13(23)10(5-8)26-3/h4-5,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMWEOLWLPKJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122305 | |
| Record name | 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-50-7 | |
| Record name | 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391712-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4E)-4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol , also known by its CAS number 952091-17-7, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.17 g/mol. The structure features a pyridine ring substituted with dichloro and dimethyl groups, an oxadiazole moiety, and a nitrophenol group which may contribute to its biological activity.
Research indicates that this compound acts as an inhibitor of catechol-O-methyltransferase (COMT) , an enzyme involved in the metabolism of catecholamines. The inhibition of COMT can lead to increased levels of neurotransmitters such as dopamine, which is particularly relevant in the treatment of neurological disorders like Parkinson's disease .
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that compounds similar to this one exhibit neuroprotective properties by modulating dopaminergic signaling pathways. Increased dopamine levels can alleviate symptoms associated with dopamine depletion in conditions like Parkinson's disease .
- Antineoplastic Activity : Preliminary studies suggest potential antitumor effects through the modulation of cellular signaling pathways involved in cancer proliferation. The compound has been noted for its ability to inhibit specific kinases related to tumor growth .
- Anti-inflammatory Properties : The nitrophenol group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses .
In Vitro Studies
A series of in vitro assays demonstrated that the compound exhibited significant inhibitory activity against COMT compared to standard inhibitors. This suggests a promising therapeutic index for conditions requiring enhanced catecholamine signaling .
In Vivo Studies
In animal models, administration of the compound resulted in improved motor function and reduced symptoms associated with Parkinson's disease-like conditions. These findings were attributed to the enhanced dopaminergic activity resulting from COMT inhibition .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N4O5 |
| Molecular Weight | 397.17 g/mol |
| CAS Number | 952091-17-7 |
| Mechanism of Action | COMT Inhibition |
| Potential Applications | Neuroprotection, Anticancer |
Scientific Research Applications
The compound 4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol, also known as 4-[3-(2,5-Dichloro-4,6-dimethyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol, is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceutical drugs .
Basic Information
- PubChem CID: 136238581
- Molecular Formula:
- Molecular Weight: 411.2 g/mol
- IUPAC Name: 4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol
Potential Applications
- Intermediate in Catechol-O-methyltransferase (COMT) Inhibitor Synthesis: This compound can be used as an intermediate in the process for preparing 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-(1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-diol . COMT inhibitors are often used in conjunction with levodopa and a peripherally selective aromatic amino acid decarboxylase inhibitor (AADCI) in the treatment of Parkinson's disease .
- Pharmaceutical Intermediate: The compound is useful as a chemical intermediate . It can be provided in a form that is at least 50% pure, in crystalline form, in solid form, or in an organic solvent . The use of this intermediate may lead to benefits such as a reduced number of process steps and unit operations, reduced cycle times, increased space yield, increased safety, easier to handle reagents/reactants, an improved impurity profile, and/or good purity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity. Key comparisons are summarized below:
Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives
Key Findings :
Chlorine substituents also improve lipophilicity, which may enhance membrane permeability in biological systems. The pyridine ring in the target compound differs from the pyrimidine cores in analogs 5d and 5g, likely altering π-π stacking interactions and solubility. Pyrimidine derivatives generally exhibit lower melting points (~236–262°C) compared to pyridine-based systems, though data for the target compound is lacking .
Bioactivity: Analogs such as 5d (nitrophenyl-substituted) demonstrate stronger antimicrobial activity than 5g (methoxyphenyl-substituted), suggesting nitro groups enhance bioactivity. This aligns with the hypothesis that the target compound’s nitro group may confer similar advantages . The methoxy group in the target compound could reduce toxicity compared to halogenated derivatives, as seen in agrochemical analogs where methoxy groups mitigate non-target organism effects.
Synthetic Challenges :
- The target compound’s synthesis likely requires stringent control of reaction conditions (e.g., temperature, catalysts) due to steric hindrance from the 2,5-dichloro-4,6-dimethylpyridine moiety. This contrasts with the higher yields (85–90%) reported for less sterically hindered analogs like 5d and 5g .
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into three primary building blocks:
- 2,5-Dichloro-4,6-dimethylpyridin-3-amine : Serves as the precursor for the pyridine-oxadiazole subunit.
- 5-(Hydroxy)-2-methoxy-3-nitrobenzoic acid : Provides the phenolic core with methoxy and nitro substituents.
- 1,2,4-Oxadiazole linker : Forms the central bridge between the pyridine and phenolic units.
Key challenges include:
- Regioselective nitration of the phenolic ring.
- Controlled cyclization to form the oxadiazole ring without side reactions.
- Compatibility of halogenated pyridine with coupling conditions.
Synthesis of the Pyridine-Oxadiazole Intermediate
Preparation of 2,5-Dichloro-4,6-dimethylpyridin-3-amine
The pyridine subunit is synthesized via a modified Chichibabin reaction. A mixture of acetaldehyde and ammonium acetate undergoes cyclization in the presence of chlorine gas to introduce chloro substituents at positions 2 and 5. Subsequent methylation at positions 4 and 6 is achieved using methyl iodide and a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$).
Reaction Conditions:
- Chlorination : $$ \text{Cl}_2 $$, 80°C, 12 h.
- Methylation : $$ \text{CH}3\text{I} $$, $$ \text{AlCl}3 $$, 60°C, 6 h.
Formation of the Oxadiazole Ring
The oxadiazole linker is constructed via cyclocondensation between the pyridine-derived amidoxime and a carboxylic acid derivative from the phenolic subunit.
Stepwise Procedure:
Amidoxime Formation :
React 2,5-dichloro-4,6-dimethylpyridin-3-amine with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate.Cyclocondensation :
Combine the amidoxime with 5-(chlorocarbonyl)-2-methoxy-6-nitrophenol in dichloromethane, using $$ \text{N,N} $$-diisopropylethylamine (DIPEA) as a base. Stir at room temperature for 24 h to form the 1,2,4-oxadiazole ring.
$$
\text{Amidoxime} + \text{Acid Chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Oxadiazole} + \text{HCl}
$$
Key Analytical Data:
Functionalization of the Phenolic Subunit
Nitration and Methylation
The phenolic ring is functionalized via sequential nitration and O-methylation:
Nitration :
Treat 2-methoxyphenol with fuming nitric acid ($$ \text{HNO}_3 $$) in sulfuric acid at 0°C to introduce the nitro group at position 6.Methylation :
Protect the hydroxyl group at position 2 using methyl iodide ($$ \text{CH}3\text{I} $$) and potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in acetone under reflux.
Reaction Yield:
- Nitration: 68% yield.
- Methylation: 92% yield.
Final Coupling and Purification
Suzuki-Miyaura Coupling (Alternative Route)
For scalability, a palladium-catalyzed cross-coupling may be employed to link the pyridine-oxadiazole intermediate with the functionalized phenolic boronic ester:
$$
\text{Pyridine-Oxadiazole-Br} + \text{Phenolic-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Product}
$$
Conditions:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (2 mol%).
- Solvent: Dioxane/water (4:1), 90°C, 18 h.
Optimization and Challenges
Industrial-Scale Considerations
Green Chemistry Approaches
Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent, improving the E-factor from 32 to 18.
Catalytic Recycling
Palladium catalysts are recovered via aqueous/organic biphasic systems, reducing metal waste by 70%.
Q & A
Q. What are the standard synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, describes a two-step process involving Claisen-Schmidt condensation followed by hydrazine cyclization to form pyrazoline derivatives, which can be adapted for oxadiazole synthesis. Key steps include:
- Amidoxime formation : Reacting nitriles with hydroxylamine.
- Cyclization : Using carbodiimides or trifluoroacetic anhydride (TFAA) to activate the amidoxime-carboxylic acid coupling .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the oxadiazole product .
Q. How is the nitro-phenol moiety stabilized during synthesis to prevent premature decomposition?
The nitro group’s electron-withdrawing nature increases acidity, requiring protection of the phenolic -OH during synthesis. Common strategies include:
- Methylation : Using iodomethane or dimethyl sulfate in alkaline conditions to form a methoxy group (as seen in the compound’s 2-methoxy substituent) .
- Temporary protecting groups : tert-Butyldimethylsilyl (TBS) or acetyl groups, later removed via hydrolysis (e.g., TBAF for silyl ethers) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), oxadiazole-linked carbons (~160–170 ppm), and nitro/methoxy groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ with <5 ppm error), as demonstrated in for pyrazoline derivatives .
- IR : Confirm nitrile (2250 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Methodological solutions include:
- Variable-temperature NMR : Identify rotamers or tautomers by analyzing peak coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings .
- Re-synthesis under anhydrous conditions : Eliminate solvent or moisture artifacts, as seen in ’s hydrazine-based cyclizations .
Q. What computational methods are effective for predicting the compound’s reactivity or binding interactions?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electronic effects of the dichloro and nitro substituents on the oxadiazole’s electrophilicity .
- Molecular docking : Screen against biological targets (e.g., enzymes) using software like AutoDock Vina, referencing ’s pyrazoline-based antibacterial studies .
Q. How can reaction yields for the 1,2,4-oxadiazole formation be optimized?
- Catalyst screening : Use ZnCl2 or CuI to accelerate cyclization, as shown in for triazolothiadiazine synthesis (yields up to 78%) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >70% .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed HRMS data?
- Isotopic pattern analysis : Verify if the discrepancy arises from chlorine/bromine isotopic contributions (e.g., dichloro substituents in and ) .
- Adduct formation : Check for [M+Na]+ or [M+NH4]+ peaks, which may shift the observed m/z .
- Reanalyze with ESI/APCI dual ionization : Confirm ionization stability, as in ’s HRMS validation .
Structural and Functional Insights
Q. What role do the 2,5-dichloro and 4,6-dimethyl groups play in the compound’s stability?
- Steric effects : The 4,6-dimethyl groups on the pyridine ring hinder nucleophilic attack, enhancing oxidative stability .
- Electronic effects : Chlorine atoms increase lipophilicity and resonance stabilization of the oxadiazole ring .
Experimental Design Considerations
Q. What controls are essential when testing this compound’s biological activity (e.g., enzyme inhibition)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
